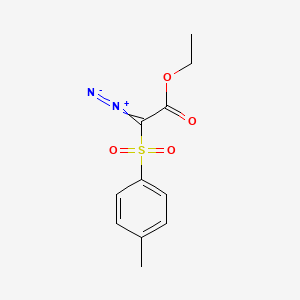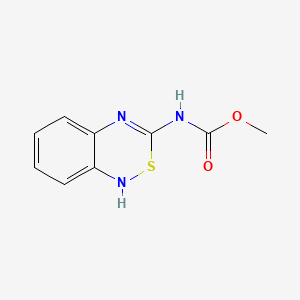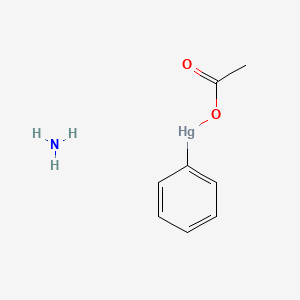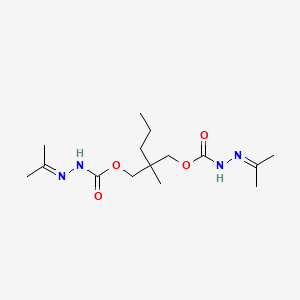![molecular formula C11H18OS B14682883 2-[(Butylsulfanyl)methylidene]cyclohexan-1-one CAS No. 32116-69-1](/img/structure/B14682883.png)
2-[(Butylsulfanyl)methylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Butylsulfanyl)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by the presence of a butylsulfanyl group attached to the cyclohexanone ring via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with a butylsulfanyl reagent under specific conditions. One common method is the condensation reaction between cyclohexanone and butylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Butylsulfanyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Butylsulfanyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Butylsulfanyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. The butylsulfanyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple cyclic ketone without the butylsulfanyl group.
2-[(Methylsulfanyl)methylidene]cyclohexan-1-one: Similar structure with a methylsulfanyl group instead of butylsulfanyl.
2-[(Ethylsulfanyl)methylidene]cyclohexan-1-one: Contains an ethylsulfanyl group.
Uniqueness
2-[(Butylsulfanyl)methylidene]cyclohexan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
32116-69-1 |
|---|---|
Formule moléculaire |
C11H18OS |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
2-(butylsulfanylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18OS/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h9H,2-8H2,1H3 |
Clé InChI |
WPUZQUUAJSATGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC=C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)

![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)





